Sp-8-Br-cAMPS
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Overview
Description
(Sp)-8-bromo-cAMPS is a nucleoside 3',5'-cyclic phosphorothioate having 8-bromoadenine as the nucleobase (the Sp-stereoisomer). It has a role as a protein kinase agonist. It is a nucleoside 3',5'-cyclic phosphorothioate, a member of purines and an organobromine compound. It derives from a 3',5'-cyclic AMP.
Scientific Research Applications
Synthesis of Nucleoside Analogs
Research conducted by Janeba, Holý, and Masojídková (2000) explored the synthesis of acyclic nucleoside and nucleotide analogs derived from similar compounds, focusing on the reactivity of 8-bromoadenine derivatives. This study is significant for understanding the chemical properties and potential applications of similar compounds in scientific research (Janeba, Holý, & Masojídková, 2000).
Novel Compound Synthesis
Iusupov et al. (2022) synthesized novel compounds similar to the one . They focused on the regioselectivity of epoxide ring-opening reactions and the molecular and crystal structure based on X-ray diffraction studies. This research contributes to understanding the structural and chemical properties of such compounds (Iusupov et al., 2022).
Properties and Transformation Studies
Another study by Janeba, Holý, and Masojídková (2001) investigated the transformation of 8-[(2-hydroxyalkyl)sulfanyl]adenines to 6-amino-7H-purin-8(9H)-one derivatives. They examined the S→O transformation process, providing insight into the behavior of these compounds under various conditions (Janeba, Holý, & Masojídková, 2001).
Antitumor and Antiviral Activity Studies
Revankar et al. (1990) conducted research on the synthesis and in vivo antitumor activity of 2-amino-9H-purine-6-sulfenamide and related purine ribonucleosides. They evaluated these compounds for antileukemic activity in mice, contributing to our understanding of the potential medical applications of these types of compounds (Revankar et al., 1990).
Properties
Molecular Formula |
C10H11BrN5O5PS |
---|---|
Molecular Weight |
424.17 g/mol |
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H11BrN5O5PS/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14)/t3-,5-,6-,9-,22?/m1/s1 |
InChI Key |
RBORURQQJIQWBS-QVRNUERCSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)O |
SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)O |
Synonyms |
8-bromoadenosine-3',5'-cyclic monophosphorothioate Rp-8-Br-cAMPS Sp-8-Br-cAMPS |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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